molecular formula C10H11Cl B13020101 4-(chloromethyl)-2,3-dihydro-1H-indene

4-(chloromethyl)-2,3-dihydro-1H-indene

Cat. No.: B13020101
M. Wt: 166.65 g/mol
InChI Key: BZLIAEVSPAPOPT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The chloromethyl group attached to the indene structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2,3-dihydro-1H-indene typically involves the chloromethylation of 2,3-dihydro-1H-indene. One common method is the Blanc chloromethylation, which involves the reaction of 2,3-dihydro-1H-indene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, and the chloromethyl group is introduced to the indene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Substitution: Products include various substituted indenes depending on the nucleophile used.

    Oxidation: Products include indene carboxylic acids or aldehydes.

    Reduction: Products include methylindene derivatives.

Scientific Research Applications

4-(Chloromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2,3-dihydro-1H-indene involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,3-dihydro-1H-indene is unique due to its indene structure, which provides distinct reactivity and applications compared to other chloromethyl compounds. Its bicyclic structure offers different steric and electronic properties, making it suitable for specific synthetic and industrial applications.

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

4-(chloromethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Cl/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2

InChI Key

BZLIAEVSPAPOPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CCl

Origin of Product

United States

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